molecular formula C13H20FN3 B1518253 1-(4-amino-2-fluorophenyl)-N,N-dimethylpiperidin-4-amine CAS No. 1154665-52-7

1-(4-amino-2-fluorophenyl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B1518253
CAS No.: 1154665-52-7
M. Wt: 237.32 g/mol
InChI Key: JJPGWMXCKDKAAH-UHFFFAOYSA-N
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Description

1-(4-amino-2-fluorophenyl)-N,N-dimethylpiperidin-4-amine is a useful research compound. Its molecular formula is C13H20FN3 and its molecular weight is 237.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Enhancement

The study by Yang et al. (2002) discusses the fluorescence enhancement of stilbene derivatives through N-phenyl substitutions, highlighting the "amino conjugation effect". This research underscores the impact of structural modifications on the photophysical properties of organic compounds, suggesting potential applications of such derivatives, including the chemical , in designing novel fluorescent materials for bioimaging and sensors (Yang, Chiou, & Liau, 2002).

Antibacterial Activity

Research by Egawa et al. (1984) on pyridonecarboxylic acids as antibacterial agents sheds light on the structural analogues' antibacterial properties. Although the study does not directly mention "1-(4-amino-2-fluorophenyl)-N,N-dimethylpiperidin-4-amine", it emphasizes the importance of N-substituted cyclic amino groups in enhancing antibacterial activity, which could be relevant for exploring the antimicrobial potential of the compound (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

Dopamine Receptor Affinities

The synthesis and evaluation of N-substituted derivatives for dopamine receptor affinities by Claudi et al. (1990) offer insights into the neuropharmacological applications of compounds with structural similarities to dopamine. This study suggests potential research avenues for "this compound" in understanding and manipulating neurotransmitter systems (Claudi, Cardellini, Cingolani, Piergentili, Peruzzi, & Balduini, 1990).

Polymeric Materials

Lynn and Langer (2000) report on degradable poly(β-amino esters) and their self-assembly with plasmid DNA, presenting an application of similar amines in developing non-viral vectors for gene delivery. This highlights the compound's potential role in designing biodegradable polymers for biomedical applications (Lynn & Langer, 2000).

Security Ink Application

Lu and Xia (2016) explore the multi-stimuli response of novel molecular structures for security ink applications. Their findings suggest the versatility of N,N-dimethylaminophenyl derivatives in creating sensitive materials for anti-counterfeiting measures (Lu & Xia, 2016).

Properties

IUPAC Name

1-(4-amino-2-fluorophenyl)-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN3/c1-16(2)11-5-7-17(8-6-11)13-4-3-10(15)9-12(13)14/h3-4,9,11H,5-8,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPGWMXCKDKAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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